2-(Difluoromethyl)-5-fluoro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6F3N |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-fluoro-1H-indole |
InChI |
InChI=1S/C9H6F3N/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9,13H |
InChI Key |
HRNYFOLPWIUSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C(F)F |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of 2 Difluoromethyl 5 Fluoro 1h Indole and Its Analogs
Reactivity Profile of the Difluoromethyl Group in Indole (B1671886) Systems
The difluoromethyl (CHF2) group is a unique substituent that significantly influences the properties of the parent molecule. It is considered a bioisostere of hydroxyl, thiol, or amine groups, capable of acting as a lipophilic hydrogen bond donor. rsc.orgnih.govalfa-chemistry.comnih.gov This characteristic, combined with its high metabolic stability, makes it a valuable functional group in medicinal chemistry. nih.gov The reactivity of the CHF2 group itself, once installed on the indole ring, is largely characterized by its general inertness under many synthetic conditions, a consequence of the strong carbon-fluorine bonds. rsc.orgwikipedia.org
The oxidation of the difluoromethyl group attached to an aromatic system like indole is not a commonly observed transformation under standard laboratory conditions. The C-F bonds are exceptionally strong, rendering the group resistant to oxidative cleavage. rsc.org While methods exist for the oxidation of sulfides to sulfoxides and sulfones (e.g., Ar-S-CF3 to Ar-S(O)-CF3), the direct oxidation of an Ar-CF2H moiety to other functional groups is not a typical reaction pathway. researchgate.net The stability of the difluoromethyl group is often a desired trait, and it is generally preserved during oxidative transformations elsewhere in the molecule.
Similar to oxidation, the reduction of the difluoromethyl group is synthetically challenging and not commonly reported. The high stability of the C-F bond prevents facile reduction of the CHF2 group. The focus of reduction reactions on difluoromethyl indoles is typically on other functionalities within the molecule, such as the reduction of a nitro group on the indole ring, which can be achieved while leaving the CHF2 group intact. The difluoromethyl group is generally considered a terminal functional group that is not amenable to further modification via reduction. acs.org
Direct substitution of the fluorine or hydrogen atoms on the difluoromethyl group is uncommon due to the group's stability. However, the hydrogen atom of the CHF2 group is weakly acidic. While this acidity is low, deprotonation can be achieved using exceptionally strong bases. acs.org This approach can "unmask" the difluoromethyl group as a nucleophile. For instance, combining a Brønsted superbase with a Lewis acid can deprotonate Ar-CF2H compounds to form reactive Ar-CF2⁻ synthons. acs.org These captured nucleophiles can then react with a range of electrophiles to create new Ar-CF2-C bonds, effectively achieving a substitution from the difluoromethyl group rather than on it. acs.org
This reactivity is distinct from nucleophilic aromatic substitution (SNAr) on the indole ring itself, where a different nucleophile displaces a leaving group from the aromatic core. nih.gov
Influence of Substituents on Indole Core Reactivity and Derivatization
The reactivity of the indole core in 2-(difluoromethyl)-5-fluoro-1H-indole is heavily modulated by its substituents. Both the C2-difluoromethyl group and the C5-fluoro atom are strongly electron-withdrawing. This has a significant deactivating effect on the indole ring, making it less nucleophilic than unsubstituted indole. acs.orgresearchgate.net
Despite this deactivation, the regioselectivity of electrophilic aromatic substitution is directed to the C3 position. The electron-rich nature of the pyrrole (B145914) ring of indole makes C3 the most common site for electrophilic attack, and the presence of deactivating groups at C2 does not typically change this preference. This allows for selective functionalization at the C3 position, even in highly deactivated systems. For example, studies on analogous 2-CF3-indoles show that electrophilic halogenation proceeds readily at the C3 position.
The influence of various substituents on the reactivity of the indole core is a critical consideration for derivatization strategies.
Table 1: Effect of Substituents on Indole Core Reactivity for Electrophilic Substitution
| Substituent Position | Substituent Type | Effect on Reactivity | Regioselectivity |
|---|---|---|---|
| C2 | Electron-Withdrawing (e.g., -CHF2, -CF3) | Deactivating | Directs to C3 |
| C5 | Electron-Withdrawing (e.g., -F, -NO2) | Deactivating | Favors C3 substitution |
| C5 | Electron-Donating (e.g., -OCH3, -CH3) | Activating | Favors C3 substitution |
| N1 | Alkyl or Aryl Group | Generally activating | Favors C3 substitution |
The presence of electron-withdrawing groups can be advantageous in preventing undesired side reactions like polyalkylation, which can occur with highly reactive, electron-rich indoles. nih.gov
Formation of Complex Indole Architectures from this compound Precursors
Despite the deactivating effects of the fluorine substituents, this compound serves as a valuable building block for synthesizing more complex heterocyclic systems. The remaining reactivity at the C3 position and the N-H bond allows for the construction of fused and spirocyclic structures.
A notable strategy involves visible-light-mediated radical cascade reactions. For instance, N-acryloyl-2-aryl-indoles can undergo a difluoromethylation/cyclization cascade to produce complex fused N-heterocyclic scaffolds like indolo[2,1-a]isoquinolin-6(5H)-ones. rsc.org In this process, a photochemically generated CHF2 radical adds to the acryloyl moiety, followed by intramolecular cyclization onto the aryl ring, oxidation, and deprotonation to yield the final polycyclic product. rsc.org This demonstrates how the difluoromethylated indole core can be integrated into larger, more intricate molecular frameworks.
The Friedel–Crafts reaction is a cornerstone of aromatic chemistry and remains a viable strategy for the C3-functionalization of fluorinated indoles. acs.org The reaction typically involves the acid-catalyzed alkylation or acylation of the electron-rich indole ring. For this compound, the nucleophilic character is concentrated at the C3 position, making it the prime target for electrophiles like aldehydes, ketones, or imines. richmond.edu
The reaction of an indole with an aldehyde, for instance, generates a C3-alkylated alcohol intermediate. In the presence of acid, this intermediate can be rapidly converted to a stabilized carbocation, which can then be attacked by a second indole molecule to form a bis(indolyl)methane. richmond.edu While the electron-withdrawing groups on this compound slow this reaction compared to activated indoles, they can also help prevent the formation of undesired over-alkylation products. nih.gov By carefully controlling reaction conditions, such as using silyl-protected intermediates, the 1:1 indole-aldehyde adduct can often be isolated. richmond.edu
The compatibility of various indoles in Friedel-Crafts alkylations highlights the robustness of this method for derivatization.
Table 2: Examples of Friedel-Crafts Alkylation on Substituted Indoles
| Indole Reactant | Electrophile | Catalyst/Conditions | Product Type |
|---|---|---|---|
| N-Alkylindoles | Aldehydes | TMSOTf, i-Pr2NEt | 3-(1-Silyloxyalkyl)indole richmond.edu |
| 5-Haloindoles | Trichloroacetimidates | Lewis Acid | C3-Alkylated Indole nih.gov |
| 2-Methylindole | Trichloroacetimidates | Lewis Acid | C3-Alkylated Indole nih.gov |
These transformations underscore the synthetic utility of fluorinated indoles as precursors to complex molecules, leveraging the intrinsic reactivity of the indole core while benefiting from the modulating effects of the fluoro-substituents.
Michael Addition Reactions with Fluorinated Indole Scaffolds
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. Indoles can serve as nucleophiles in this reaction, typically attacking via the C3 position, which is the most nucleophilic center of the indole ring.
The general scheme for a Michael addition involving a 2,5-substituted indole would proceed as follows: The N-deprotonated indole attacks a Michael acceptor (e.g., an enone, acrylate, or acrylonitrile), leading to the formation of a new C-C bond at the C3 position. The resulting enolate intermediate is then protonated upon workup to yield the final 3-substituted indole product. While specific examples involving this compound are not extensively documented, the principles of indole reactivity support this pathway. The reaction conditions would likely require a strong, non-nucleophilic base to generate the indolate without competing side reactions.
| Reactant Type | Role | Key Features for Reaction | Expected Product |
| Fluorinated Indole | Nucleophile (as indolate) | N-H deprotonation required to enhance nucleophilicity. Electron-withdrawing groups (5-F, 2-CF2H) decrease reactivity. | C3-alkylated indole |
| Michael Acceptor | Electrophile | Contains an electron-deficient C=C double bond (e.g., α,β-unsaturated ketone, ester). | Adduct of indole and acceptor |
Transition Metal-Catalyzed Dearomatization for Spiroindolenine Formation
A powerful strategy for creating three-dimensional complexity from flat aromatic systems is transition metal-catalyzed dearomatization. This approach has been successfully applied to fluorinated indole scaffolds to generate spiroindolenines, which are valuable motifs in natural products and pharmaceuticals.
The process typically involves an indole derivative that has been functionalized at the C3 position with a group containing a π-system, such as an alkyne, allene (B1206475), or allyl carbonate. The C2 position is substituted with a fluorinated group, such as a difluoromethyl moiety. nsf.gov In the presence of a transition metal catalyst, commonly gold or palladium, an intramolecular cyclization is triggered. nsf.govresearchgate.net The metal catalyst acts as a π-acid, activating the alkyne or allene toward nucleophilic attack by the indole ring. nih.gov This attack results in the loss of aromaticity and the formation of a spirocyclic intermediate, which then leads to the stable spiroindolenine product. nsf.govnih.gov
This methodology provides access to diverse fluorinated spirocyclic structures. Gold-catalyzed cycloisomerization has been shown to produce various spiroindolenines, and enantioselective versions using palladium catalysts have yielded spirocyclic products with good enantiomeric excess. nsf.gov
Table of Transition Metal-Catalyzed Dearomatization Reactions
| Indole Substrate | Catalyst | Reaction Type | Product Type | Ref. |
|---|---|---|---|---|
| C2-CF2SO2Ph, C3-alkyne indole | Gold (Au) | Cycloisomerization | Fluorinated Spiroindolenine | nsf.gov |
| C2-SCF3, C3-allyl carbonate indole | Palladium (Pd) | Enantioselective Cyclization | Chiral Fluorinated Spiroindolenine | nsf.gov |
| C3-Indolyl Ynone | Silver (Ag) | Dearomatizing Spirocyclization | Spirocyclic Indolenine | nih.gov |
Regioselective C–C Bond Functionalization at Indole Positions
Further diversification of the this compound scaffold relies on the ability to selectively form new carbon-carbon bonds at its remaining open positions (C3, C4, C6, and C7). The inherent reactivity of the indole ring and the electronic influence of the existing substituents dictate the regioselectivity of these transformations.
C3-Position: The C3 position remains the most nucleophilic carbon and is the primary site for electrophilic substitution. Reactions such as Friedel-Crafts acylation, Vilsmeier-Haack formylation, or Mannich reactions would be expected to occur at this site, although the electron-withdrawing nature of the C2-difluoromethyl and C5-fluoro groups would necessitate harsher reaction conditions compared to unactivated indoles.
C2-Position: While this position is already substituted, some modern methods describe the direct C2-difluoromethylation of indole derivatives using sources like sodium difluoromethylsulfinate (HCF2SO2Na) with a copper catalyst, highlighting the advances in installing such groups. youtube.com
Benzene (B151609) Ring Positions (C4, C6, C7): Functionalizing the carbocyclic ring of the indole is more challenging and typically requires advanced strategies like directed C-H activation. researchgate.net In this approach, a directing group is temporarily installed on the indole nitrogen (e.g., pyridyl, amide, or carboxyl group). This group coordinates to a transition metal catalyst (e.g., palladium, rhodium, or copper) and directs the C-H activation and subsequent C-C bond formation to a specific ortho-position (C7) or meta-position (C4, C6). The choice of metal and directing group is crucial for controlling the regioselectivity. The C5-fluoro substituent would also electronically influence the outcome of these reactions.
Summary of Potential Regioselective C–C Functionalization
| Position | Reaction Type | Reagents/Catalyst | Comments |
|---|---|---|---|
| C3 | Electrophilic Substitution | Lewis Acid (for Friedel-Crafts), POCl3/DMF (for Vilsmeier-Haack) | Most reactive site, but deactivated by existing EWGs. |
| C4, C6, C7 | Directed C-H Activation | Pd, Rh, or Cu catalyst with a directing group on N1. | Enables functionalization of the less reactive carbocyclic ring. |
Late-Stage Functionalization Strategies for this compound Derivatives
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at one of the final steps of its synthesis. This strategy is highly valuable in drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies. Derivatives of this compound are excellent candidates for LSF.
The difluoromethyl group itself can be a handle for functionalization. For instance, methods for the defluorinative cross-coupling of molecules containing trifluoromethyl groups have been developed, and similar principles could potentially be applied to difluoromethyl groups under specific conditions.
More commonly, LSF involves modifying other positions on the indole ring. C-H activation strategies are particularly well-suited for LSF, allowing for the precise installation of new groups without the need for pre-functionalized starting materials. For example, a complex bioactive molecule containing the this compound core could undergo directed C-H arylation or alkylation at the C7 position in a single step.
Furthermore, the development of novel radiolabeling methods allows for the late-stage introduction of isotopes for imaging applications. For instance, methods for 18F-difluoromethylation have been developed to synthesize PET (Positron Emission Tomography) tracers from complex precursors. This allows for the synthesis of radiolabeled versions of biologically active this compound derivatives for in vivo studies.
Computational and Theoretical Investigations of 2 Difluoromethyl 5 Fluoro 1h Indole
Quantum Chemical Modeling of Fluorinated Indole (B1671886) Derivatives
Quantum chemical modeling provides fundamental insights into the behavior of molecules. For fluorinated indoles like 2-(Difluoromethyl)-5-fluoro-1H-indole, these methods can elucidate the effects of fluorine substitution on the electronic properties and reactivity of the indole scaffold. The incorporation of fluorine atoms can significantly alter a molecule's chemical and physical properties, making computational analysis a valuable tool.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A DFT study of this compound would involve calculating the electron density to determine the molecule's ground-state energy and the spatial distribution of its electrons.
Key aspects of a DFT analysis would include:
Geometry Optimization: The first step is to find the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by minimizing the energy of the molecule. This provides crucial information on bond lengths, bond angles, and dihedral angles.
Electron Density Distribution: Analysis of the calculated electron density reveals how the electronegative fluorine atoms influence the electronic environment of the indole ring and the difluoromethyl group. This can highlight regions of high or low electron density, which are critical for understanding intermolecular interactions.
Dipole Moment and Polarization: The introduction of fluorine atoms is expected to create a significant dipole moment in the molecule. DFT calculations can quantify the magnitude and direction of this dipole moment, which influences the molecule's solubility and how it interacts with other molecules.
Molecular Orbital Analysis and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity.
HOMO and LUMO Energy Levels: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. For this compound, the analysis would focus on how the difluoromethyl and fluoro substituents modulate these orbital energies compared to unsubstituted indole.
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will behave in chemical reactions.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the surface of the molecule. This map uses a color scale to show regions that are electron-rich (typically colored red) and electron-poor (colored blue). For this molecule, the MEP would likely show negative potential around the fluorine atoms and the nitrogen atom of the indole ring, indicating these as potential sites for electrophilic attack.
Computational Elucidation of Reaction Mechanisms
DFT can be used to model the entire energy profile of a chemical reaction involving this compound. This involves locating the transition state structures, which are the energy maxima along the reaction pathway.
By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be proposed. This is particularly useful for understanding reactions such as electrophilic substitution on the indole ring, where the fluorine substituents will influence the regioselectivity of the reaction. Theoretical calculations have been used to shed light on reaction mechanisms for the fluorination of indoles.
Prediction of Spectroscopic Properties
Computational methods are also highly effective in predicting the spectroscopic properties of molecules, which can be a powerful tool for structure verification.
Theoretical NMR Chemical Shift Calculations (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the chemical shifts of NMR-active nuclei. For this compound, this would include ¹H, ¹³C, and ¹⁹F.
The standard method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. The calculated chemical shifts are then compared to experimental data to confirm the structure. It is common practice to calculate the chemical shifts for a reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, using the same level of theory for accurate comparison.
Below is a hypothetical table of predicted NMR chemical shifts. The actual values would be obtained from specific computational software.
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹H (N-H) | Value |
| ¹H (Aromatic) | Value Range |
| ¹H (CHF₂) | Value |
| ¹³C (Aromatic) | Value Range |
| ¹³C (C-F) | Value |
| ¹³C (CHF₂) | Value |
| ¹⁹F (C-F) | Value |
| ¹⁹F (CHF₂) | Value |
These values are placeholders and would need to be generated from actual quantum chemical calculations.
Vibrational Spectroscopy Analysis (Infrared and Raman)
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization.
The output of these calculations is a list of vibrational modes and their corresponding frequencies. Each mode describes a specific type of atomic motion, such as stretching, bending, or rocking. The calculated frequencies are often scaled by an empirical factor to better match experimental data.
A hypothetical data table for the prominent vibrational frequencies is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Value |
| Aromatic C-H Stretch | Value Range |
| C-F Stretch (Ring) | Value |
| C-F Stretch (Difluoromethyl) | Value Range |
| C=C Stretch (Aromatic) | Value Range |
These values are placeholders and would need to be generated from actual quantum chemical calculations.
By comparing the predicted IR and Raman spectra with experimental data, a detailed assignment of the observed spectral bands can be made, providing further confirmation of the molecular structure.
Analysis of Electronic Structure and Reactivity Parameters
The electronic structure of an indole derivative is fundamentally altered by the introduction of fluorine-containing substituents. In this compound, both the difluoromethyl group at the C2-position and the fluorine atom at the C5-position are strongly electron-withdrawing. These substitutions have a profound impact on the electron density distribution across the indole ring system, which in turn governs its reactivity.
The reactivity of indole and its derivatives in electrophilic substitution reactions is a key characteristic. The C3 position of the indole ring is typically the most nucleophilic and therefore the most reactive towards electrophiles. However, the presence of electron-withdrawing groups, such as the difluoromethyl and fluoro substituents in this compound, significantly modulates this reactivity.
Computational calculations of global reactivity descriptors, such as the electrophilicity index (ω) and nucleophilicity index (N), can quantify these effects. The electrophilicity index measures the ability of a molecule to accept electrons, while the nucleophilicity index measures its ability to donate electrons. For this compound, a higher electrophilicity index and a lower nucleophilicity index are anticipated compared to indole.
Table 1: Illustrative Reactivity Indices of Indole and a Hypothetical Fluorinated Indole Derivative
| Compound | HOMO (eV) | LUMO (eV) | Electronegativity (χ) | Hardness (η) | Electrophilicity Index (ω) | Nucleophilicity Index (N) |
| Indole | -5.50 | -0.20 | 2.85 | 2.65 | 1.53 | 3.50 |
| Fluorinated Indole* | -5.90 | -0.80 | 3.35 | 2.55 | 2.20 | 2.80 |
*Note: The values for the "Fluorinated Indole" are hypothetical and for illustrative purposes to demonstrate the expected trend for a compound like this compound. The indices are calculated based on HOMO and LUMO energies. The electrophilicity index (ω) is calculated as ω = χ²/2η and the nucleophilicity index (N) is often correlated with the HOMO energy.
Theoretical calculations can predict the reduction potential of a molecule, providing a measure of the thermodynamic feasibility of its reduction. The reduction potential is influenced by the electronic properties of the molecule. The presence of the electron-withdrawing difluoromethyl and fluoro groups in this compound is expected to make the molecule more susceptible to reduction compared to unsubstituted indole.
These substituents stabilize the radical anion formed upon accepting an electron, thereby shifting the reduction potential to more positive values. Density functional theory (DFT) calculations, combined with a suitable solvation model, can provide accurate predictions of these potentials. A recent study demonstrated a synergistic reduction and oxidation system using a novel indole derivative for the degradation of per- and polyfluoroalkyl substances (PFAS), highlighting the role of indole derivatives in redox processes. nih.gov
Table 2: Predicted Reduction Potentials of Substituted Indoles
| Compound | Substituent Effects | Predicted Reduction Potential (vs. SHE) |
| Indole | Reference | -2.1 V |
| 5-Fluoroindole (B109304) | Electron-withdrawing | -1.9 V |
| 2-(Trifluoromethyl)indole | Strongly electron-withdrawing | -1.7 V |
| This compound | Strongly electron-withdrawing | More positive than indole |
*Note: The values presented are illustrative and based on general principles of substituent effects on reduction potentials. Actual values would require specific quantum chemical calculations.
The difluoromethyl (CHF2) group is recognized as a competent hydrogen bond donor. researchgate.net This capability arises from the polarization of the C-H bond due to the presence of the two highly electronegative fluorine atoms. The hydrogen atom in the CHF2 group becomes sufficiently acidic to participate in hydrogen bonding interactions with suitable acceptor atoms, such as oxygen or nitrogen.
In the context of this compound, the CHF2 group can act as a hydrogen bond donor, influencing intermolecular interactions in condensed phases and potentially playing a role in its binding to biological macromolecules. Furthermore, the indole N-H group is a classic hydrogen bond donor, and the fluorine atom at the C5 position can act as a weak hydrogen bond acceptor.
Table 3: Typical Hydrogen Bond Parameters Involving a Difluoromethyl Group
| Donor-Acceptor | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |
| C-H···O | 2.2 - 2.5 | 150 - 180 | 1.5 - 3.0 |
| C-H···N | 2.3 - 2.6 | 150 - 180 | 1.0 - 2.5 |
*Note: These are typical ranges for hydrogen bonds involving a CHF2 donor and are not specific to this compound.
The introduction of fluorine atoms significantly impacts the dipole moment and molecular electrostatic potential (MEP) of the indole scaffold. Fluorine's high electronegativity leads to a substantial polarization of the C-F bonds. In this compound, the C-F bonds in the difluoromethyl group and the C-F bond at the 5-position create localized regions of negative electrostatic potential.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound is primarily associated with the rotation of the difluoromethyl group around the C2-C(H)F2 bond. Conformational analysis aims to identify the stable rotamers and the energy barriers between them. The orientation of the C-H bond of the difluoromethyl group relative to the indole ring plane is a key conformational parameter.
Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of the molecule over time. By simulating the molecule's motion, it is possible to explore the accessible conformations and their relative populations at a given temperature. Such simulations can also reveal the nature of the interactions between the molecule and its environment, such as solvent molecules or a protein binding site. Studies on other fluorinated tryptophans have shown that fluorine substitution can influence conformational preferences and photophysical properties.
Medicinal Chemistry and Chemical Biology Applications of 2 Difluoromethyl 5 Fluoro 1h Indole and Its Derivatives
The Indole (B1671886) Scaffold as a Foundation for Bioactive Molecule Development
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. openmedicinalchemistryjournal.comnih.govresearchgate.net This is due to its widespread presence in a vast number of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govmdpi.com The structural rigidity and the ability of the indole nucleus to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal foundation for developing ligands that can bind to a diverse array of biological targets. nih.gov
Many approved drugs feature the indole core, highlighting its therapeutic importance. For instance, Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID), while the antimigraine triptans (e.g., Sumatriptan) are based on the structure of the neurotransmitter serotonin (B10506), an endogenous indole. nih.gov The versatility of the indole scaffold allows for chemical modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of a lead compound to achieve desired potency, selectivity, and pharmacokinetic profiles. openmedicinalchemistryjournal.commdpi.com This inherent adaptability makes it a frequent starting point for the design of novel therapeutic agents against cancer, inflammation, microbial infections, and neurological disorders. nih.govresearchgate.net
Strategic Impact of Fluorine and the Difluoromethyl Group on Bioactivity
The introduction of a fluorine atom and a difluoromethyl (-CF2H) group, as seen in 2-(Difluoromethyl)-5-fluoro-1H-indole, is a deliberate strategy to enhance the drug-like properties of the indole scaffold. These modifications can significantly alter the molecule's electronic character, metabolic stability, and binding interactions.
Fluorine substitution is a key tactic for modulating a molecule's properties. The replacement of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation. researchgate.net The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450, which can increase a drug's half-life and bioavailability. google.com
The impact of fluorination on lipophilicity—a critical parameter for membrane permeability and solubility—is complex. While fluorination of an aromatic ring often increases lipophilicity, the effect of fluoroalkyl groups like difluoromethyl can be more nuanced. researchgate.netgoogle.com The difluoromethyl group is generally considered a lipophilicity-enhancing moiety, though its effect is often less pronounced than that of the more common trifluoromethyl (-CF3) group. openmedicinalchemistryjournal.comsemanticscholar.org This allows for a more subtle modulation of the lipophilicity, which is crucial for balancing permeability with aqueous solubility. Studies have shown that the change in the logarithm of the partition coefficient (ΔlogP) when replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4, depending on the molecular context. openmedicinalchemistryjournal.comsemanticscholar.org
| Substitution Comparison | Typical Change in Lipophilicity (ΔlogP) | Impact on Metabolic Stability |
| H → F (on aromatic ring) | Increase | Blocks specific site of oxidation |
| CH₃ → CF₂H | Modest Increase (-0.1 to +0.4) openmedicinalchemistryjournal.comsemanticscholar.org | Generally increases stability |
| CH₃ → CF₃ | Significant Increase | Significantly increases stability |
This table presents generalized data for illustrative purposes.
Bioisosteric replacement is a strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity. The difluoromethyl (-CF2H) group is increasingly recognized as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH2) groups. nih.gov This is attributed to the -CF2H group's ability to act as a lipophilic hydrogen bond donor. openmedicinalchemistryjournal.comsemanticscholar.org
The highly polarized C-H bond in the difluoromethyl group can form hydrogen bonds with biological targets, mimicking the interactions of a hydroxyl or thiol group. openmedicinalchemistryjournal.comnih.gov However, unlike these groups, the -CF2H moiety is metabolically much more stable and less acidic. This replacement can lead to drug candidates with maintained or improved binding affinity but with a superior pharmacokinetic profile, including enhanced metabolic stability and better membrane permeability. researchgate.net
The presence of both a fluorine atom at the 5-position and a difluoromethyl group at the 2-position of the indole ring can have a profound influence on how the molecule interacts with its biological target.
Fluorine at the 5-position: The fluorine atom is highly electronegative and can alter the electronic distribution of the indole ring. This can modulate the pKa of the indole N-H, influencing its hydrogen bonding capabilities. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein's binding pocket, contributing to enhanced binding affinity. researchgate.net In some cases, a fluorine substituent can improve selectivity by creating specific interactions that are not possible with an unsubstituted scaffold. rsc.org
Difluoromethyl Group at the 2-position: As a hydrogen bond donor, the -CF2H group can form specific interactions that anchor the ligand in the binding site. openmedicinalchemistryjournal.comnih.gov Its steric bulk, which is intermediate between a methyl and an isopropyl group, also influences the molecule's conformation and fit within a receptor pocket. The combination of steric and electronic effects from these fluorinated substituents can lead to highly potent and selective inhibitors. For example, in the development of 5-HT6 receptor antagonists, the introduction of a difluoromethyl group on an indole scaffold significantly increased affinity compared to the parent compound. nih.gov
Lead Compound Development and Scaffold Optimization
While the this compound scaffold represents a promising starting point for drug discovery, specific examples of its development into lead compounds are not widely available in public scientific literature. This suggests that molecules based on this exact framework may be part of proprietary research or are still in early, unpublished stages of development. However, the principles of lead optimization for related fluorinated indoles are well-established.
The process typically involves synthesizing a library of analogues to explore how different substituents at various positions on the indole ring affect biological activity. This iterative process of synthesis and biological testing helps to build a comprehensive understanding of the molecule's structure-activity relationship (SAR).
SAR studies are crucial for optimizing a lead compound. For fluorinated indoles, these studies typically investigate modifications at several key positions to enhance potency and selectivity while improving physicochemical properties. Although specific SAR data for this compound is not publicly documented, we can infer a general approach from studies on similar scaffolds, such as 5-fluoro-2-oxindoles and other substituted indoles.
An SAR campaign would likely involve:
Modification of the Indole N-H: Alkylation or substitution at the N1 position can impact potency and physical properties. For instance, small alkyl groups might enhance lipophilicity and cell permeability.
Varying Substituents on the Benzene Ring: While the 5-fluoro substituent is a key feature, exploring other halogens (Cl, Br) or small electron-withdrawing/donating groups at other positions (e.g., 4, 6, 7) could further refine electronic properties and binding interactions. Studies on related indole-2-carboxamides have shown that a chloro or fluoro group at the C5 position can enhance potency.
Derivatization of the 2-Difluoromethyl Group: Although the -CF2H group is a key pharmacophore, further modifications are sometimes explored, though this is less common.
Substitution at the 3-Position: The C3 position of the indole is a common site for diversification, where various aryl or alkyl groups can be introduced to probe for additional interactions with the target protein.
The following table illustrates a hypothetical SAR for a series of derivatives based on a generic kinase inhibitor model.
| Compound | R¹ (at N1) | R³ (at C3) | Kinase IC₅₀ (nM) |
| Hypothetical-1 | H | H | 150 |
| Hypothetical-2 | CH₃ | H | 75 |
| Hypothetical-3 | H | Phenyl | 50 |
| Hypothetical-4 | CH₃ | Phenyl | 15 |
| Hypothetical-5 | CH₃ | 4-pyridyl | 8 |
This table is for illustrative purposes only and does not represent real experimental data for the specified compound.
Such studies allow medicinal chemists to build a detailed map of the chemical space around the core scaffold, guiding the design of optimized candidates with improved therapeutic potential.
Scaffold Hopping and Analog Design for Enhanced Biological Profiles
Scaffold hopping is a key strategy in modern drug discovery used to identify novel core structures that retain the essential pharmacophoric features of a known active compound. niper.gov.in This approach is employed to overcome issues with a lead compound's properties, such as toxicity or poor pharmacokinetics, or to explore new intellectual property space. niper.gov.in For fluorinated indoles, scaffold hopping can lead to analogs with significantly improved biological profiles.
One common strategy involves heteroatom replacement within the core structure. For instance, replacing the quinazoline (B50416) ring of the kinase inhibitor gefitinib (B1684475) with a quinoline (B57606) and adding a cyano group to mimic a key nitrogen interaction led to the development of bosutinib. niper.gov.in A similar principle can be applied to the this compound scaffold. Researchers have successfully "hopped" from an indole scaffold to an indazole, transforming a selective Mcl-1 inhibitor into a dual Mcl-1/Bcl-2 inhibitor for cancer therapy. rsc.org This bioisosteric replacement alters the hydrogen bonding pattern and physicochemical properties, which can fine-tune the compound's selectivity and efficacy.
Design of Fluorinated Probes for Biological Systems and Target Engagement Studies
The unique properties of fluorine make it an invaluable tool for creating chemical probes to study biological systems. The stable isotope, fluorine-19 (¹⁹F), can be used in MRI, while the radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter for Positron Emission Tomography (PET) imaging. nih.govnih.gov PET imaging allows for the non-invasive visualization and quantification of biological processes in vivo, making it a crucial tool in drug development and disease diagnosis.
Derivatives of this compound are excellent candidates for development into PET probes. The incorporation of ¹⁸F into the indole scaffold would allow for direct imaging of target engagement. For example, ¹⁸F-labeled probes are used to image various receptors and transporters in the central nervous system that are implicated in neurodegenerative diseases. nih.gov The longer half-life of ¹⁸F compared to other radionuclides is a significant advantage for these applications. nih.gov
Fluorinated indoles can also serve as probes in other biochemical assays. For instance, 5-fluoroindole (B109304) has been used as a fluorine-labeled probe to monitor tryptophan biosynthesis in Escherichia coli cells using ¹⁹F NMR. ossila.com The enzymatic conversion of 5-fluoroindole to 5-fluorotryptophan (B555192) can be tracked, providing insights into metabolic pathways. ossila.com This highlights how fluorinated indole scaffolds can be adapted to create tools for fundamental biological research and to confirm that a drug is interacting with its intended target in a living system.
Therapeutic Area Relevance of Fluorinated Indole Compounds
The introduction of fluorine and fluoroalkyl groups into the indole scaffold has led to the discovery of potent compounds across numerous therapeutic areas. nih.govresearchgate.net The enhanced metabolic stability and bioavailability conferred by fluorine make these derivatives particularly attractive for drug development. tandfonline.comnih.gov
Anti-Cancer Agent Development Based on Fluorinated Indole Scaffolds
The indole nucleus is a component of many established and experimental anti-cancer agents. researchgate.netmdpi.com Fluorination has proven to be a powerful strategy for enhancing the anti-proliferative activity of these compounds. rsc.orgnih.gov
Fluorinated indole derivatives have been designed to inhibit key targets in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR, PDGFR) and tubulin. mdpi.comrsc.org For example, Sunitinib, an anti-cancer drug containing an indolin-2-one scaffold, is a multi-targeted tyrosine kinase inhibitor. nih.gov Research has shown that introducing a chlorine group at the C-5 position of certain indole derivatives increases their cytotoxic activity against various cancer cell lines. nih.gov Similarly, some synthesized fluorinated analogs have demonstrated enhanced antitumor properties compared to their non-fluorinated counterparts. rsc.org
In one study, SAR analysis of certain indole derivatives revealed that substituting the N-1 position with a hydroxymethyl group was more effective at enhancing anticancer activity than fluoride (B91410), methyl, or ethyl groups. nih.gov This indicates that while fluorination is a valuable tool, its effects must be considered in the context of the entire molecular structure. The ability of indole derivatives to induce apoptosis (programmed cell death) in cancer cells is a key mechanism of their action. researchgate.net
| Compound Class | Target/Mechanism | Cancer Type | Key Findings | Reference |
| Fluorinated Indole-carboxamides | HIV-1 Non-nucleoside Reverse Transcriptase (NNRT) | Not Applicable | 4-fluoroindole (B1304775) derivative was most potent with ED₅₀ of 0.5 nM. | nih.gov |
| Indole-based Kinase Inhibitors | VEGFR, PDGFR, c-kit | Renal, Gastrointestinal, Pancreatic | Fluorinated analogs show enhanced antitumor properties. | rsc.orgnih.gov |
| N-1 Substituted Indoles | Tubulin Polymerization | Leukemia | Hydroxymethyl substitution at N-1 was most effective; fluoride substitution also studied. | nih.gov |
| 2,3-dihydropyrazino[1,2-a]indole-1,4-diones | Dual EGFR and BRAFV600E inhibitors | Various | Compound 15 showed superior EGFR inhibition (IC₅₀ = 32 nM) compared to erlotinib. | nih.gov |
This table is interactive and can be sorted by column.
Anti-Infective Compounds Derived from Fluorinated Indoles
The indole scaffold is a versatile platform for developing agents to combat infectious diseases, including those caused by viruses, bacteria, and parasites. frontiersin.orgpulsus.com Fluorination can enhance the potency and pharmacokinetic properties of these anti-infective agents. nih.gov
In the field of antiviral research, fluorinated indoles have shown significant promise, particularly against Human Immunodeficiency Virus (HIV). nih.gov A series of benzenesulfonyl fluorinated-indolecarboxamide derivatives were found to be potent inhibitors of wild-type HIV-1 non-nucleoside reverse transcriptase (NNRT). nih.gov Specifically, a 4-fluoroindole derivative emerged as the most potent compound in this series, with an effective dose (ED₅₀) of 0.5 nM in MT-4 cells. nih.gov Other fluorinated indole-carboxamide derivatives have also demonstrated highly potent inhibition of HIV-1 replication at low nanomolar concentrations. nih.gov
Beyond antiviral applications, indole derivatives are being investigated for their activity against extensively drug-resistant bacteria. nih.gov While specific research on this compound in this area is limited, studies on related compounds like 7-hydroxyindole (B18039) show that the indole scaffold can inhibit and eradicate bacterial biofilms, a key factor in persistent infections. nih.gov This suggests that appropriately functionalized fluorinated indoles could be developed into novel antibacterial agents.
| Compound Class | Target Organism/Virus | Mechanism/Activity | Potency | Reference |
| Fluorinated Indole-carboxamides | HIV-1 | Replication Inhibition | EC₅₀ = 2.0–4.6 nM | nih.gov |
| Benzenesulfonyl Fluorinated-indolecarboxamides | HIV-1 | NNRT Inhibition | ED₅₀ = 0.5 nM | nih.gov |
| Indole Derivatives (general) | Acinetobacter baumannii | Antimicrobial and Antibiofilm | 7-hydroxyindole eradicates mature biofilms. | nih.gov |
| Indole Derivatives (general) | HIV and HCV | Antiviral | Potent inhibition reported for various derivatives. | frontiersin.org |
This table is interactive and can be sorted by column.
Anti-Inflammatory Agents and Modulators of Inflammatory Pathways
Chronic inflammation is a driver of many diseases, and developing new anti-inflammatory drugs remains a high priority. nih.gov Indole derivatives are known to possess anti-inflammatory properties, and fluorination can be used to modulate this activity. nih.govnih.gov
Research into hybrid molecules containing both indole and imidazolidine (B613845) nuclei has yielded compounds with promising anti-inflammatory effects. These compounds were shown to reduce leukocyte migration and decrease the production of pro-inflammatory cytokines like TNF-α and IL-1β in models of inflammation. nih.gov More recently, a large series of 5-fluoro- and 5-(trifluoromethoxy)-2-indolinone derivatives were synthesized and evaluated as inhibitors of the interleukin-1 receptor (IL-1R), a key target in inflammatory diseases. semanticscholar.orgnih.gov Several of these compounds showed potent, non-toxic inhibitory effects on IL-1R-dependent responses, with IC₅₀ values as low as 0.01 µM. semanticscholar.orgnih.gov These studies underscore the importance of the 5-fluoro substituent for achieving high potency.
The mechanism of action often involves the modulation of key inflammatory pathways. For example, indole derivatives have been shown to reduce the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-activated cells, indicating an ability to suppress the inflammatory cascade. mdpi.comrsc.org
Neurodegenerative Disease Modulators (e.g., Serotonin Receptors, Acetylcholinesterase)
The indole scaffold is central to the neurochemicals serotonin and melatonin, making its derivatives prime candidates for developing drugs to treat neurodegenerative and psychiatric disorders. hilarispublisher.comhilarispublisher.com Incorporating fluorine can be particularly advantageous for central nervous system (CNS) drugs, as it can enhance metabolic stability and facilitate passage across the blood-brain barrier. nih.gov
Fluorinated indole derivatives have been designed to modulate a variety of CNS targets. SAR studies on the indole core have focused on creating potent ligands for serotonin receptors, such as the 5-HT6 receptor, which is a target for cognitive enhancement in Alzheimer's disease. nih.gov The introduction of a difluoromethyl (CHF2) group at the C5 or C6 position of the indole has been explored in this context. nih.gov
Furthermore, indole-based compounds have been investigated for their ability to reduce the neuroinflammation and oxidative stress that contribute to the pathology of Parkinson's disease. mdpi.com One indole derivative, NC009-1, was found to alleviate the production of inflammatory mediators (NO, IL-1β, IL-6, TNF-α) and suppress inflammasome activation in a cellular model of Parkinson's disease. mdpi.com The diverse biological activities of indole derivatives, including antioxidant, anti-inflammatory, and specific receptor modulation, make them a highly versatile scaffold for developing treatments for complex neurodegenerative conditions. hilarispublisher.comhilarispublisher.com
Interventions for Metabolic Disorders
The indole nucleus is a recognized scaffold for the development of agents targeting metabolic disorders. Derivatives of indole have been investigated as regulators of peroxisome proliferator-activated receptors (PPARs), which are crucial in the regulation of lipid and glucose metabolism.
One area of interest is in the management of nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Novel indole ethylamine (B1201723) derivatives have been designed and synthesized as regulators of lipid metabolism, targeting PPARα and carnitine palmitoyltransferase 1 (CPT1). mdpi.com In a study, a series of indole derivatives were evaluated for their ability to modulate PPARα, a key regulator of fatty acid oxidation. One such derivative, compound 9 , featuring a bromine substituent at the C6-position and a 1,3-dicarbonyl-2-methine motif at the C3-position, demonstrated good agonist activity on PPARα, comparable to the positive control, fenofibrate. mdpi.com This activity was associated with a reduction in intracellular triglyceride accumulation in hepatocytes. mdpi.com
| Compound | Structure | Target | Activity | Reference |
| Compound 9 | Indole derivative with C6-Br and C3-side chain | PPARα | Good agonist activity, comparable to fenofibrate | mdpi.com |
| Fenofibrate | Positive Control | PPARα | Agonist | mdpi.com |
This table is based on data from a study on novel indole ethylamine derivatives as lipid metabolism regulators.
G-Protein Coupled Receptor (GPCR) Ligands and Modulators
The structural motifs of fluorinated and difluoromethylated indoles make them attractive candidates for targeting G-protein coupled receptors (GPCRs), a large family of receptors involved in a wide array of physiological processes.
A notable example is the development of 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent antagonists of the serotonin type 6 receptor (5-HT6R). nih.gov The 5-HT6 receptor is a promising target for addressing cognitive deficits in conditions like Alzheimer's disease. nih.gov Structure-activity relationship studies led to the discovery of several compounds with high binding affinity for 5-HT6R. In particular, compound 6p from this series not only showed potent receptor binding but also exhibited significantly improved pharmacokinetic properties, including higher bioavailability and good brain penetration, when compared to its methyl-substituted analog. nih.gov This highlights the advantageous role of the difluoromethyl group in enhancing drug-like properties. nih.gov
Another relevant area of research involves fluorinated indole derivatives as antagonists for GPR44 (also known as the DP2 receptor), a chemoattractant receptor for prostaglandin (B15479496) D2, which is implicated in inflammatory conditions. A variety of 5-fluoro-indole-containing compounds have been synthesized and evaluated for their binding affinity to GPR44. mdpi.com
| Derivative Class | Target | Key Findings | Reference |
| 3-(Difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole | 5-HT6 Receptor | Potent antagonists with improved pharmacokinetics. Compound 6p showed enhanced bioavailability and brain penetration. | nih.gov |
| 5-Fluoro-indole derivatives | GPR44 (DP2 Receptor) | Identified as antagonists with potential for treating inflammatory conditions. | mdpi.com |
This table summarizes findings on fluorinated and difluoromethylated indole derivatives as GPCR ligands.
Other Enzyme and Receptor Targets (e.g., PfATP4, Carbonic Anhydrase Isoforms)
While the indole scaffold is versatile, current research available in the public domain does not specifically link this compound or its close derivatives to the inhibition of Plasmodium falciparum ATPase 4 (PfATP4) or various carbonic anhydrase isoforms. The search for novel antimalarials targeting PfATP4 and inhibitors of carbonic anhydrases for various therapeutic applications is an active area of research, but the involvement of this particular chemical entity has not been reported.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Indoles
The synthesis of fluorinated indoles, including derivatives like 2-(difluoromethyl)-5-fluoro-1H-indole, is continuously evolving towards more efficient, selective, and environmentally benign methods. Traditional approaches often require harsh conditions and generate significant waste, prompting the development of innovative and sustainable alternatives.
A significant advancement lies in the use of electrophilic fluorinating reagents like Selectfluor. This reagent allows for the direct fluorination of indole (B1671886) rings under mild conditions. For instance, the treatment of 3-substituted indoles with Selectfluor in an acetonitrile/water mixture can efficiently produce 3-fluorooxindoles. nih.govrsc.orgresearchgate.netorganic-chemistry.org Another innovative approach is the metal-free synthesis of fluorinated indoles through oxidative dearomatization, which provides access to a wide range of these compounds from simple anilines. nih.gov
In the realm of green chemistry, microwave-assisted synthesis has emerged as a powerful tool. It offers rapid reaction times, improved yields, and often solvent-free conditions, making it a more sustainable alternative to conventional heating methods. researchgate.net For example, novel fluorinated indole derivatives have been synthesized using microwave irradiation in the presence of a copper catalyst. researchgate.net
Furthermore, electrochemical methods are gaining traction for the synthesis of fluorinated indoles. Anodic fluorination of N-acetyl-3-substituted indoles can yield trans-2,3-difluoro-2,3-dihydroindoles, which can be further converted to monofluoroindole derivatives. researchgate.net This technique avoids the need for stoichiometric chemical oxidants, contributing to a greener process. The selective activation and functionalization of C–F bonds using methods like solvent-promoted hydrodefluorination and hydroxydefluorination with reagents such as sodium dithionite (B78146) also represent a significant step forward in creating diverse fluorinated indole derivatives. rsc.org
Chemoenzymatic strategies are also being explored to introduce fluorine into polyketide structures during biosynthesis. By engineering polyketide synthase enzymes, researchers can incorporate fluorinated building blocks, opening up new avenues for the synthesis of complex fluorinated natural product analogs. nih.gov
Rational Design and High-Throughput Screening of Next-Generation Fluorinated Indole Derivatives
The design of next-generation fluorinated indole derivatives with tailored properties is increasingly driven by rational design principles and enabled by high-throughput screening (HTS) technologies. This is particularly evident in the field of drug discovery, where the unique properties of fluorine are leveraged to enhance biological activity, metabolic stability, and binding affinity.
Structure-activity relationship (SAR) studies are fundamental to the rational design process. By systematically modifying the structure of fluorinated indoles and evaluating their biological activity, researchers can identify key structural features responsible for their therapeutic effects. For example, SAR studies on indole-based compounds have been crucial in the development of inhibitors for targets like HIV-1 fusion. mdpi.com The introduction of fluorine at specific positions can significantly impact potency and selectivity, as demonstrated in the development of potent antagonists for leukotriene receptors. nih.gov
High-throughput screening allows for the rapid evaluation of large libraries of compounds, accelerating the discovery of new drug candidates. nih.gov In the context of fluorinated indoles, HTS can be used to identify compounds with desired biological activities, such as antibacterial or anticancer properties. rsc.org For instance, indole-based probes have been developed for the high-throughput screening of drug binding to human serum albumin. rsc.org The combination of combinatorial chemistry to generate diverse libraries of fluorinated indoles and subsequent HTS is a powerful strategy for identifying novel bioactive molecules.
The design process is not limited to biological applications. In materials science, the rational design of fluorinated indoles is crucial for developing new organic electronic materials. The electronic properties of polyindoles can be tuned by the introduction of fluorine atoms, impacting their performance in devices like organic light-emitting diodes (OLEDs). ossila.com
Integration of Advanced Computational Methods in Fluorinated Indole Research
Advanced computational methods are becoming indispensable tools in the study and development of fluorinated indoles. These methods provide deep insights into the structure, properties, and reactivity of these molecules, guiding experimental efforts and accelerating the discovery process.
Quantum Mechanics (QM) calculations are employed to understand the fundamental electronic properties of fluorinated indoles. Density Functional Theory (DFT) studies, for example, can elucidate the effects of fluorination on the electron distribution, molecular orbitals, and reactivity of the indole ring. mdpi.com These calculations are crucial for predicting reaction outcomes and designing molecules with specific electronic characteristics.
Molecular Dynamics (MD) simulations offer a dynamic view of how fluorinated indoles behave in complex environments, such as in solution or bound to a protein. nih.gov MD simulations have been used to study the aggregation behavior of indole-based dyes for solar cells and to explore the binding of N-arylsulfonyl-indole-2-carboxamide derivatives to fructose-1,6-bisphosphatase, a target for type II diabetes. rsc.org These simulations provide valuable information on binding modes, conformational changes, and the stability of ligand-protein complexes.
The integration of these computational methods provides a powerful in silico laboratory for the design and evaluation of new fluorinated indole derivatives, complementing and guiding experimental research.
Interdisciplinary Approaches in Fluorine Chemistry, Chemical Biology, and Materials Science
The unique properties of fluorinated indoles make them ideal candidates for interdisciplinary research, bridging the fields of fluorine chemistry, chemical biology, and materials science.
In chemical biology , fluorinated indoles are increasingly used as sophisticated molecular probes to study biological systems. The fluorine-19 (¹⁹F) nucleus has a high NMR sensitivity and no natural background in biological systems, making it an excellent reporter for NMR spectroscopy. nih.govrsc.orgresearchgate.net 5-Fluoroindole (B109304) can be used as a precursor for the biosynthesis of 5-fluorotryptophan (B555192), which can then be incorporated into proteins. nih.gov The resulting ¹⁹F NMR signals provide site-specific information about protein structure, dynamics, and interactions. nih.govnih.gov Fluorinated indole derivatives are also being developed as fluorescent probes for the detection of specific ions, such as fluoride (B91410), and for bioimaging applications. spectroscopyonline.comnih.gov Furthermore, fluorinated indoles are being investigated as potential PET tracers for imaging G-protein coupled receptors. mdpi.com
In the field of materials science , fluorinated indoles are showing great promise for the development of advanced organic materials. The incorporation of fluorine into indole-based polymers can significantly alter their electronic and physical properties. For example, fluorinated polyindoles can exhibit enhanced conductivity and blue light emission, making them suitable for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. ossila.comnih.govelsevier.com The low surface energy and high thermal stability conferred by fluorine also make fluorinated polymers attractive for a variety of applications, including coatings and advanced biomedical materials. nih.govrsc.orgmdpi.com The synthesis of fluorinated polyurethanes and bottlebrush polymers based on fluorinated monomers are active areas of research. rsc.orgmdpi.com
The synergy between these disciplines is crucial for unlocking the full potential of fluorinated indoles. The development of new synthetic methods in fluorine chemistry provides novel building blocks for chemical biologists and materials scientists. In turn, the biological and material-related discoveries fuel the demand for new and more complex fluorinated indole structures, driving further innovation in synthetic chemistry.
Q & A
Basic Research Questions
Q. What are optimal synthetic routes for 2-(difluoromethyl)-5-fluoro-1H-indole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Vilsmeier-Haack formylation followed by difluoromethylation. For example, 4-fluoro-1H-indole derivatives are functionalized using POCl3 and DMF to introduce formyl groups, followed by fluorination with agents like DAST (diethylaminosulfur trifluoride) . Optimize reaction temperature (e.g., 0–5°C for fluorination) and stoichiometry (e.g., 1.2 equiv. POCl3) to minimize side products. Monitor progress via TLC or LC-MS.
Q. How does fluorination at the 2- and 5-positions influence electronic properties and reactivity?
- Methodology : Fluorine’s electronegativity alters electron density in the indole ring, affecting nucleophilic/electrophilic reactivity. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. Experimentally, compare reaction rates of fluorinated vs. non-fluorinated analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : 19F NMR (δ ~ -120 ppm for CF2, -140 ppm for C-F) distinguishes difluoromethyl and fluoro groups.
- MS : High-resolution ESI-MS confirms molecular ion [M+H]+ with <2 ppm error.
- IR : Stretching frequencies for C-F (1000–1300 cm⁻¹) and N-H (3400 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in fluorinated indole derivatives?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . For example, ORTEP-3 visualizes bond angles and torsional strain caused by fluorine substitution. Compare experimental data (e.g., C-F bond lengths: 1.35–1.40 Å) with Cambridge Structural Database entries to identify anomalies .
Q. What strategies address contradictory bioactivity data in fluorinated indole-based enzyme inhibitors?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., myeloperoxidase). Fluorine’s steric and electronic effects may alter binding affinity.
- SAR Analysis : Compare inhibition IC50 values of analogs with varying fluorination patterns. For instance, 5-fluoro substitution enhances MPO inhibition, while 7-fluoro reduces activity .
- Metabolic Stability Assays : Test hepatic microsome stability to rule out off-target effects .
Q. How do fluorinated indoles interact with biological targets at the molecular level?
- Methodology :
- Cryo-EM/SPR : Resolve inhibitor-enzyme complexes (e.g., myeloperoxidase) to identify fluorine-protein interactions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics. Fluorine’s hydrophobic effect may dominate ΔG contributions .
Q. What computational tools predict regioselectivity in electrophilic substitution reactions of fluorinated indoles?
- Methodology :
- Fukui Function Analysis : Identify nucleophilic sites using Gaussian 08. Fluorine deactivates adjacent positions, directing electrophiles to C-3 or C-9.
- Kinetic Isotope Effects (KIE) : Compare H/D substitution rates to validate computational predictions .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported fluorination efficiencies across studies?
- Methodology :
- Control Experiments : Replicate reactions under identical conditions (solvent, catalyst, temperature).
- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., difluorocarbene).
- Meta-Analysis : Compare yields from 10+ studies (e.g., Web of Science) to identify outlier methodologies .
Q. Why do certain fluorinated indoles exhibit unexpected stability under acidic conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
